4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Thiazole Ring Formation: The thiazole ring can be introduced through the reaction of appropriate thioamides with α-haloketones.
Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole derivative using suitable coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, inhibiting their activity, while the thiazole ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-oxoquinazolin-3(4H)-yl)-N-phenylbutanamide: Similar structure but with a phenyl group instead of a thiazole ring.
4-(4-oxoquinazolin-3(4H)-yl)-N-(2-pyridyl)butanamide: Contains a pyridyl group instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide may confer unique biological activities and binding properties compared to its analogs.
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H14N4O2S/c20-13(18-15-16-7-9-22-15)6-3-8-19-10-17-12-5-2-1-4-11(12)14(19)21/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,18,20) |
InChI Key |
IFYSFZDRXMAKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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